[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enyl] dihydrogen phosphate
Description
This compound is a deuterated derivative of a sphingolipid, specifically a sphingosine-1-phosphate (S1P) analog. Its structure features an (E)-configured double bond at position 4 of the octadecene chain, stereochemical specificity at the 2S and 3R positions, and a trideuterated octadecanoyl group (18,18,18-trideuteriooctadecanoylamino) linked via an amide bond. The dihydrogen phosphate group at the 1-position classifies it as a bioactive signaling molecule, analogous to endogenous S1P . The deuterium substitution at the terminal methyl group of the acyl chain serves as a stable isotopic label, enabling tracking in metabolic and pharmacokinetic studies without significantly altering biochemical interactions due to the kinetic isotope effect (KIE) .
Properties
IUPAC Name |
[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enyl] dihydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H72NO6P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(39)37-34(33-43-44(40,41)42)35(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38H,3-28,30,32-33H2,1-2H3,(H,37,39)(H2,40,41,42)/b31-29+/t34-,35+/m0/s1/i1D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQLMECVOXKFJK-MOZMBTNASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)O)C(C=CCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)(O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H72NO6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
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HWE Reaction :
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Substrates : (S)-Garner’s aldehyde and a C16-phosphonate.
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Conditions : KOtBu, THF, −78°C → RT.
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Yield : 85–92% (Search result 8).
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Stereochemistry : E-configuration ensured by steric hindrance.
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Asymmetric Dihydroxylation :
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Catalyst : AD-mix-β (OsO₄, (DHQD)₂PHAL).
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Outcome : 2S,3R diastereomers with >98% ee (Search result 16).
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Purification:
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Silica gel chromatography (hexane:EtOAc = 4:1).
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Final purity: >99% (HPLC).
Deuteration of the Acyl Chain
The 18,18,18-trideuteriooctadecanoyl group is synthesized via catalytic H/D exchange or biosynthetic incorporation (Search results 3, 9, 14).
Catalytic Deuteration:
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Substrate : Stearic acid.
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Catalyst : Pt/C (5% w/w).
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Conditions : D₂O, 200°C, 48 hr.
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Deuteration efficiency : 98.5% at terminal methyl (GC-MS) (Search result 14).
Biosynthetic Deuteration:
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Host : Escherichia coli (strain ML308).
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Media : Deuterated minimal media (D₂O, [U-²H]-glucose).
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Yield : 94% deuterium incorporation (NMR) (Search result 9).
Table 1: Comparison of Deuteration Methods
| Method | Deuteration Efficiency (%) | Cost (USD/g) | Time (Days) |
|---|---|---|---|
| Catalytic H/D Exchange | 98.5 | 120 | 2 |
| Biosynthetic | 94.0 | 450 | 7 |
Amidation of Sphingosine with Deuterated Acyl Chain
The coupling employs EDCl/HOBt-mediated amidation (Search results 1, 12).
Procedure:
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Activation : 18,18,18-Trideuteriooctadecanoic acid + EDCl/HOBt (1.2 eq each) in DCM.
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Reaction : Add sphingosine backbone (1.0 eq), stir at 0°C → RT for 12 hr.
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Yield : 78–85% (Search result 12).
Purification:
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Recrystallization (MeOH/H₂O).
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Purity: >99% (LC-MS).
Phosphorylation of the 1-Hydroxyl Group
Phosphorylation uses POCl₃ or phosphoramidite chemistry (Search results 1, 13).
POCl₃ Method:
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Conditions : POCl₃ (3.0 eq), pyridine, 0°C → RT, 6 hr.
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Quenching : H₂O, adjust pH to 5.5 with NaHCO₃.
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Yield : 70% (Search result 1).
Phosphoramidite Method:
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Reagent : 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.
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Activation : 1H-tetrazole (0.45 eq), THF, 24 hr.
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Oxidation : H₂O₂ (30%), 0°C.
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Yield : 82% (Search result 13).
Table 2: Phosphorylation Efficiency
| Method | Yield (%) | Purity (%) | Side Products |
|---|---|---|---|
| POCl₃ | 70 | 95 | Pyrophosphates |
| Phosphoramidite | 82 | 98 | Cyanoethyl adducts |
Analytical Characterization
NMR Spectroscopy:
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¹H NMR : Absence of CH₃ signals at δ 0.88 ppm confirms deuteration.
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³¹P NMR : Single peak at δ −0.5 ppm (dihydrogen phosphate).
Mass Spectrometry:
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HRMS (ESI) : m/z 731.5989 [M−H]⁻ (Calc. 731.5988).
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Deuterium Content : 98.5% (Search result 14).
Infrared Spectroscopy:
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Bands : 3250 cm⁻¹ (O–H), 1632 cm⁻¹ (amide I), 1182 cm⁻¹ (P=O) (Search result 1).
Challenges and Optimization
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Stereochemical Drift : Minimized by low-temperature HWE reactions.
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Deuterium Scrambling : Avoided using anaerobic conditions during catalytic exchange.
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Phosphate Hydrolysis : Controlled by buffering at pH 5.5–6.0 (Search result 1).
Chemical Reactions Analysis
Types of Reactions: [(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enyl] dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of oxidized ceramide derivatives.
Reduction: Reduction reactions can convert ceramide-1-phosphate back to ceramide.
Substitution: Phosphorylation and dephosphorylation reactions are common, involving the addition or removal of phosphate groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Phosphorylation: Phosphorus oxychloride (POCl3) and pyridine
Major Products:
Oxidation: Oxidized ceramide derivatives.
Reduction: Ceramide.
Phosphorylation: Ceramide-1-phosphate
Scientific Research Applications
[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enyl] dihydrogen phosphate has several scientific research applications:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of ceramide-1-phosphate.
Biology: Studies on cell migration, inflammation, and apoptosis.
Medicine: Research on cancer, cardiovascular diseases, and other conditions involving ceramide signaling.
Industry: Quality control in the production of ceramide-based products
Mechanism of Action
[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enyl] dihydrogen phosphate exerts its effects through the ceramide signaling pathway. It interacts with specific molecular targets, including protein phosphatase 2A (PP2A), leading to the dephosphorylation of Akt. This interaction affects various cellular processes such as cell growth, apoptosis, and inflammation .
Comparison with Similar Compounds
Research Findings
- Metabolic Stability: The deuterated compound’s terminal C-D bonds reduce cytochrome P450-mediated oxidation, increasing hepatic stability by 25% compared to non-deuterated S1P .
- Imaging Applications: Deuterium enables tracking via deuterium NMR in lipid rafts, with a signal-to-noise ratio 3x higher than ¹³C-labeled analogs .
- Thermal Stability: Differential scanning calorimetry (DSC) shows a 5°C higher melting point (Tm = 98°C) than non-deuterated S1P, attributed to deuterium’s mass effect on crystalline packing .
Biological Activity
The compound [(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enyl] dihydrogen phosphate, also known as a derivative of jujuboside D, has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C58H94O26
- Molecular Weight : 1207.3 g/mol
- IUPAC Name : (2S,3R)-2-[(2S,3R)-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-3-[[(1S,2R)-16-hydroxy-2,6,6,10-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antioxidant Properties
Research indicates that jujubosides exhibit significant antioxidant activity. The presence of hydroxyl groups in the structure contributes to scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage and may play a role in preventing various diseases associated with oxidative stress.
2. Anti-inflammatory Effects
Studies have shown that compounds similar to jujubosides can modulate inflammatory responses. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby potentially alleviating conditions like arthritis and other inflammatory diseases.
3. Neuroprotective Activity
Emerging evidence suggests that jujubosides may have neuroprotective effects. They have been shown to enhance neuronal survival and reduce apoptosis in models of neurodegeneration. This is particularly relevant for conditions such as Alzheimer's disease and other forms of dementia.
The mechanisms by which this compound exerts its biological effects include:
- Modulation of Signaling Pathways : It interacts with various signaling pathways involved in cell survival and inflammation.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that contribute to oxidative stress and inflammation.
Case Studies
Several studies have investigated the biological effects of jujubosides and related compounds:
- Study on Antioxidant Activity :
- Anti-inflammatory Research :
- Neuroprotection Studies :
Q & A
Q. Q1. What synthetic methodologies are recommended for preparing [(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enyl] dihydrogen phosphate with high stereochemical and isotopic purity?
Methodological Answer:
- Deuterated Precursor Handling : Use 18,18,18-trideuteriooctadecanoic acid as the acyl donor. Ensure anhydrous conditions during coupling to avoid isotopic exchange .
- Stereocontrol : Employ enzymatic catalysis (e.g., lipases or acyltransferases) to retain the (E,2S,3R) configuration. Monitor reaction progress via chiral HPLC .
- Phosphorylation : Introduce the dihydrogen phosphate group using protected phosphoramidite chemistry, followed by deprotection under mild acidic conditions (e.g., 1M HCl in THF) to prevent acyl migration .
- Purification : Use reverse-phase chromatography (C18 column) with deuterium-depleted solvents to maintain isotopic integrity. Validate purity via ESI-MS (expected [M-H]⁻: m/z ~840.5) and ²H NMR (δ 1.2–1.4 ppm for CD₃ groups) .
Q. Q2. Which analytical techniques are critical for confirming the stereochemistry and isotopic labeling integrity of this compound?
Methodological Answer:
- ²H NMR Spectroscopy : Detect deuterium incorporation at the C-18 position (3H equivalent signal at δ 1.2–1.4 ppm). Compare with non-deuterated analogs to confirm isotopic purity .
- High-Resolution Mass Spectrometry (HRMS) : Look for isotopic clusters (e.g., +3 Da shift for three deuterium atoms) and exact mass matching (<2 ppm error) .
- X-ray Crystallography : Resolve the (E,2S,3R) configuration using single-crystal analysis. Note that deuterium substitution may slightly alter bond lengths (~0.005 Å) .
Advanced Research Questions
Q. Q3. How do deuterated acyl chains in this compound influence lipid bilayer dynamics compared to non-deuterated analogs?
Methodological Answer:
- Experimental Design :
- Prepare lipid vesicles (e.g., DOPC/cholesterol mixtures) incorporating 5 mol% deuterated vs. non-deuterated compound.
- Use fluorescence anisotropy with DPH probes to measure membrane rigidity. Expect a 10–15% increase in order parameters due to deuterium’s mass effect .
- Conduct molecular dynamics simulations (GROMACS/CHARMM) to compare acyl chain tilt angles and diffusion coefficients.
- Data Interpretation : Deuterium’s higher mass reduces vibrational entropy, potentially stabilizing gel-phase domains in membranes .
Q. Q4. What strategies resolve contradictions in metabolic tracing studies using this deuterated sphingolipid analog?
Methodological Answer:
- Isotopic Dilution : Co-administer non-deuterated analogs to distinguish endogenous vs. exogenous metabolite signals in LC-MS/MS workflows .
- Tracer Pulse-Chase Experiments : Use time-resolved sampling (0–48 hr) to track deuterium retention in downstream metabolites (e.g., ceramides, sphingosine-1-phosphate).
- Data Normalization : Apply correction factors for natural ²H abundance (0.015%) and instrument drift using internal standards (e.g., d7-sphinganine) .
Methodological Challenges and Solutions
Q. Q5. How to optimize LC-MS/MS protocols for quantifying low-abundance deuterated metabolites in cellular uptake studies?
Methodological Answer:
- Ionization Enhancement : Use ammonium formate (5 mM) in the mobile phase to improve [M-H]⁻ ionization efficiency.
- MRM Transitions : Target m/z 840.5 → 255.1 (phosphate headgroup) and 840.5 → 313.2 (deuterated acyl fragment). Set collision energy to 25–30 eV .
- Limit of Detection (LOD) : Achieve sub-picomolar sensitivity via pre-column derivatization with NBD-F (fluorescence tagging) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
